Citrifolinoside A
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Overview
Description
Citrifolinoside A is a biochemical.
Scientific Research Applications
Isolation and Structural Analysis
Citrifolinoside A was isolated from the leaves of Morinda citrifolia, also known as noni. Its structure was established through NMR spectroscopic data. This discovery expanded the understanding of the chemical constituents of Morinda citrifolia (Sang et al., 2001).
Revision of Structural Understanding
Further research led to a revision of the structures of several iridoids from Morinda citrifolia, including this compound. This revision is crucial for accurate identification and potential applications of these compounds in scientific research (Schripsema et al., 2006).
Inhibition of Activator Protein-1 (AP-1)
This compound has been found to significantly inhibit UVB-induced Activator Protein-1 (AP-1) activity in cell cultures. This property could be valuable for research into the cellular response to UV radiation and potential therapeutic applications (Sang et al., 2001).
Bioactivity in Traditional Medicine
In traditional medicine practices, Morinda citrifolia has been used for various therapeutic effects, such as immunostimulatory, antitumor, and antibacterial properties. While this doesn't directly study this compound, understanding the broader bioactivity of Morinda citrifolia can provide context for its compounds, including this compound (Torres et al., 2017).
Properties
350590-52-2 | |
Molecular Formula |
C26H28O14 |
Molecular Weight |
564.496 |
IUPAC Name |
methyl (1aS,1bS,3'R,4'E,5S,5aS,6R,6aS)-3'-hydroxy-4'-[(4-hydroxyphenyl)methylidene]-5'-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1b,5,5a,6a-tetrahydro-1aH-oxireno[3,4]cyclopenta[1,3-d]pyran-6,2'-oxolane]-2-carboxylate |
InChI |
InChI=1S/C26H28O14/c1-35-22(33)12-8-36-24(39-25-18(31)17(30)16(29)13(7-27)37-25)15-14(12)19-21(38-19)26(15)20(32)11(23(34)40-26)6-9-2-4-10(28)5-3-9/h2-6,8,13-21,24-25,27-32H,7H2,1H3/b11-6+/t13-,14-,15-,16-,17+,18-,19+,20-,21+,24+,25+,26-/m1/s1 |
InChI Key |
PPNNIWJAKIMLID-HJZUTWSRSA-N |
SMILES |
COC(C1=CO[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]3[C@@H]1[C@H]4[C@H](O4)[C@]35[C@H](O)/C(C(O5)=O)=C\c6ccc(O)cc6)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Citrifolinoside A; yopaaoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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